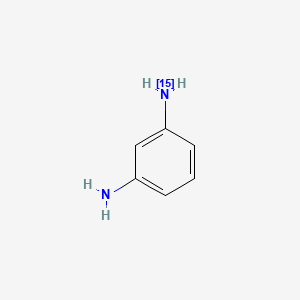
m-Phenylenediamine-15n
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-Phenylenediamine-15n: is an isotopically labeled compound where the nitrogen atoms are enriched with the nitrogen-15 isotope. This compound is a derivative of m-Phenylenediamine, also known as 1,3-diaminobenzene. It is an organic compound with the formula C6H4(NH2)2. This aromatic diamine is a colorless solid that appears as needles but turns red or purple on exposure to air due to the formation of oxidation products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: m-Phenylenediamine-15n can be synthesized by the hydrogenation of 1,3-dinitrobenzene-15n. The dinitrobenzene is prepared by the nitration of benzene using a mixture of nitric acid and sulfuric acid. The resulting 1,3-dinitrobenzene-15n is then reduced using hydrogen gas in the presence of a catalyst such as platinum or palladium to yield this compound .
Industrial Production Methods: The industrial production of m-Phenylenediamine involves the nitration of benzene to produce a mixture of dinitrobenzene isomers, followed by the selective reduction of the 1,3-dinitrobenzene isomer. This process is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: m-Phenylenediamine-15n undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: It can be reduced to form 1,3-diaminocyclohexane.
Substitution: It can undergo electrophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as platinum or palladium.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoxaline derivatives.
Reduction: 1,3-diaminocyclohexane.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: m-Phenylenediamine-15n is used as a precursor in the synthesis of polymers, dyes, and other organic compounds. It is also used in the study of reaction mechanisms and kinetics due to the presence of the nitrogen-15 isotope .
Biology: In biological research, this compound is used as a tracer in metabolic studies and enzyme assays. The nitrogen-15 isotope allows for the tracking of nitrogen atoms through various biochemical pathways .
Medicine: this compound is used in the development of diagnostic agents and pharmaceuticals. Its isotopic labeling helps in the study of drug metabolism and pharmacokinetics .
Industry: In the industrial sector, this compound is used in the production of high-performance polymers, such as aramid fibers, and as a curing agent for epoxy resins .
Wirkmechanismus
The mechanism of action of m-Phenylenediamine-15n involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a reducing agent, donating electrons to the oxidizing agent. In reduction reactions, it accepts electrons from the reducing agent. In substitution reactions, it acts as a nucleophile, attacking electrophilic centers in the substrate .
Vergleich Mit ähnlichen Verbindungen
o-Phenylenediamine: An isomer with the amino groups in the ortho position.
p-Phenylenediamine: An isomer with the amino groups in the para position.
Uniqueness: m-Phenylenediamine-15n is unique due to the presence of the nitrogen-15 isotope, which makes it valuable for isotopic labeling studies. Its meta configuration also provides distinct reactivity compared to its ortho and para isomers .
Eigenschaften
Molekularformel |
C6H8N2 |
|---|---|
Molekulargewicht |
109.13 g/mol |
IUPAC-Name |
benzene-1,3-di(15N)amine |
InChI |
InChI=1S/C6H8N2/c7-5-2-1-3-6(8)4-5/h1-4H,7-8H2/i7+1 |
InChI-Schlüssel |
WZCQRUWWHSTZEM-CDYZYAPPSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)N)[15NH2] |
Kanonische SMILES |
C1=CC(=CC(=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13046741.png)
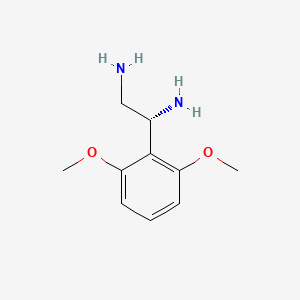
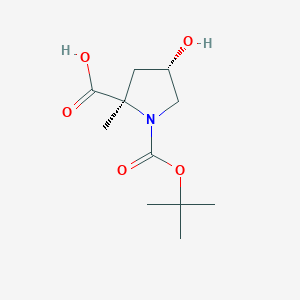

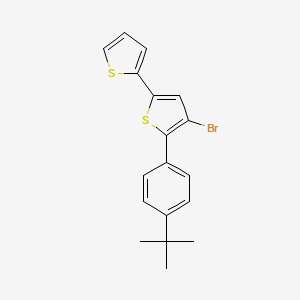

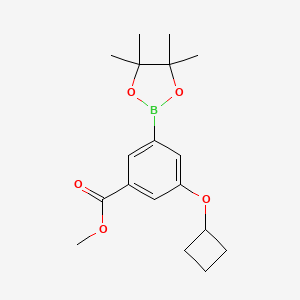
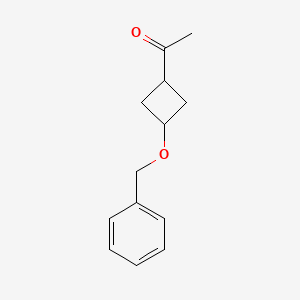
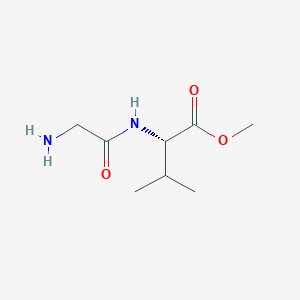
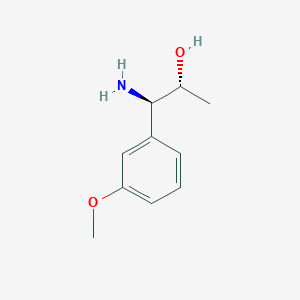
![(3R)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046796.png)
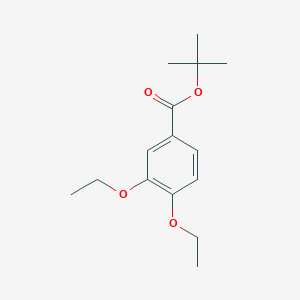

![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B13046814.png)
